Cas no 91940-44-2 (1-[3-(4-fluorophenoxy)propyl]piperazine)

1-[3-(4-Fluorophenoxy)propyl]piperazine is a fluorinated piperazine derivative with applications in pharmaceutical and chemical research. Its structure features a 4-fluorophenoxypropyl chain linked to a piperazine core, offering versatility as an intermediate in the synthesis of bioactive compounds. The fluorine substitution enhances metabolic stability and binding affinity in target molecules, making it valuable for drug discovery. The compound's well-defined reactivity and compatibility with various coupling reactions facilitate its use in designing CNS-active agents, receptor modulators, and other pharmacologically relevant structures. Its purity and consistent performance under synthetic conditions make it a reliable choice for research applications requiring precise molecular modifications.
1-[3-(4-fluorophenoxy)propyl]piperazine structure
91940-44-2 structure
Product Name:1-[3-(4-fluorophenoxy)propyl]piperazine
CAS No:91940-44-2
MF:C13H19FN2O
MW:238.301166772842
MDL:MFCD03094420
CID:1971406
PubChem ID:1873396
Update Time:2025-11-03

1-[3-(4-fluorophenoxy)propyl]piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-[3-(4-Fluorophenoxy)propyl]piperazine
    • Benzenesulfonic acid, 4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-, sodium salt
    • Benzenesulfonic acid, p-(3-(p-chlorophenyl)-2-pyrazolin-1-yl)-, sodium salt
    • Compound 47-3
    • Ambcb5252935
    • 1-(3-(4-fluorophenoxy)propyl)piperazine
    • Belophor
    • 1-(4'-Sulfophenyl)-3-(4''-chlorphenyl)pyrazolin sodium salt
    • p-(3-(p-Chlorophenyl)-2-pyrazolin-1-yl)benzenesulfonic acid sodium salt
    • 1-[3-(p-fluorophenoxy) propyl]-piperazine
    • LS-31830
    • 4-[3-(4-fluorophenoxy)propyl]piperazine
    • 1-Fluoro-4-[3-(piperazin-1-yl)propoxy]benzene
    • PS-7613
    • SCHEMBL5753026
    • AKOS000343391
    • MFCD03094420
    • Piperazine, 1-[3-(4-fluorophenoxy)propyl]-
    • CS-0457986
    • KUBAKABDMNMEGZ-UHFFFAOYSA-N
    • 1-[3-(4-Fluorophenoxy)prop-1-yl]piperazine
    • 91940-44-2
    • 1-[3-(4-fluorophenoxy)propyl]piperazine
    • MDL: MFCD03094420
    • Inchi: 1S/C13H19FN2O/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16/h2-5,15H,1,6-11H2
    • InChI Key: KUBAKABDMNMEGZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)OCCCN1CCNCC1

Computed Properties

  • Exact Mass: 238.148
  • Monoisotopic Mass: 238.148
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 24.5Ų

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Additional information on 1-[3-(4-fluorophenoxy)propyl]piperazine

Professional Introduction to 1-[3-(4-fluorophenoxy)propyl]piperazine (CAS No. 91940-44-2)

1-[3-(4-fluorophenoxy)propyl]piperazine, a compound with the chemical identifier CAS No. 91940-44-2, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 4-fluorophenoxy substituent and a propyl chain, contribute to its unique pharmacological profile, making it a subject of considerable interest in medicinal chemistry research.

The 4-fluorophenoxy group is a key pharmacophore in this compound, influencing its interaction with biological targets. Fluoro-substituted aromatic rings are known to enhance metabolic stability and binding affinity, which are critical factors in drug design. The propyl chain extending from the piperazine ring adds another layer of complexity to the molecule's behavior, affecting both its solubility and its ability to cross biological membranes. These structural elements make 1-[3-(4-fluorophenoxy)propyl]piperazine a promising candidate for further investigation in drug development.

In recent years, there has been growing interest in exploring the potential of piperazine derivatives as intermediates in the synthesis of novel therapeutic agents. The unique combination of structural features in 1-[3-(4-fluorophenoxy)propyl]piperazine positions it as a valuable building block for medicinal chemists. Researchers have been particularly interested in its potential applications in the treatment of neurological disorders, given the well-documented role of piperazine derivatives in modulating neurotransmitter systems.

One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules with enhanced pharmacological properties. The presence of the 4-fluorophenoxy group suggests that it may be useful in developing drugs that require high binding affinity and selectivity. Furthermore, the propyl chain can be modified or extended to fine-tune the compound's pharmacokinetic profile, making it adaptable to various therapeutic needs.

The latest research in this area has highlighted several promising applications of 1-[3-(4-fluorophenoxy)propyl]piperazine. For instance, studies have indicated that derivatives of this compound may have potential in treating conditions related to neurotransmitter dysregulation. The ability to modulate neurotransmitter activity is particularly relevant in disorders such as depression, anxiety, and chronic pain syndromes. Additionally, the structural motif suggests that this compound could be explored for its effects on other biological pathways, including those involved in inflammation and immune response.

The synthesis and characterization of 1-[3-(4-fluorophenoxy)propyl]piperazine have been subjects of extensive investigation. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers have access to high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been particularly useful in constructing the complex framework of this molecule.

The pharmacological evaluation of 1-[3-(4-fluorophenoxy)propyl]piperazine has revealed several interesting properties. In vitro studies have demonstrated its ability to interact with various receptors and enzymes, suggesting multiple potential mechanisms of action. These interactions are being further explored through computational modeling and experimental validation. The compound's ability to bind to specific targets without causing significant off-target effects is a crucial factor in its development as a therapeutic agent.

The safety profile of 1-[3-(4-fluorophenoxy)propyl]piperazine is also an important consideration in its development as a drug candidate. Preclinical studies have been conducted to assess its toxicity and pharmacokinetic properties. These studies provide valuable insights into how the compound behaves within biological systems and help identify any potential risks associated with its use.

The future direction of research on 1-[3-(4-fluorophenoxy)propyl]piperazine is likely to focus on developing more refined derivatives with improved therapeutic profiles. By leveraging computational tools and high-throughput screening techniques, researchers aim to identify modifications that enhance efficacy while minimizing side effects. The integration of machine learning algorithms into drug discovery processes has also shown promise in accelerating the identification of novel compounds based on existing scaffolds like this one.

In conclusion, 1-[3-(4-fluorophenoxy)propyl]piperazine (CAS No. 91940-44-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications in treating neurological disorders and other conditions make it a valuable subject for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.

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